Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate

Catalog No.
S13604319
CAS No.
M.F
C16H15N3O6
M. Wt
345.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)ac...

Product Name

Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate

IUPAC Name

ethyl 2-[2-nitro-4-(3-nitroanilino)phenyl]acetate

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

InChI

InChI=1S/C16H15N3O6/c1-2-25-16(20)8-11-6-7-13(10-15(11)19(23)24)17-12-4-3-5-14(9-12)18(21)22/h3-7,9-10,17H,2,8H2,1H3

InChI Key

WXAHMSXRJCLXPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is an organic compound characterized by its complex structure, which includes a nitro group and an amino group attached to a phenyl ring. The compound has the molecular formula C16H15N3O6C_{16}H_{15}N_{3}O_{6} and a molecular weight of approximately 345.30 g/mol. This compound is notable for its potential applications in pharmaceuticals and chemical research due to its unique structural features that influence its reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles, leading to the formation of derivatives with different functional groups.
  • Reduction Reactions: The nitro groups can be reduced to amino groups, which can significantly alter the compound's properties and biological activity.
  • Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding acids and alcohols.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and material science.

  • Anticancer Properties: The presence of nitro and amino groups can contribute to interactions with cellular targets, possibly leading to anticancer effects.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting that this compound might possess similar properties.

Further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate typically involves multi-step organic reactions:

  • Nitration of Phenol: Starting from a suitable phenolic compound, nitration is performed to introduce nitro groups at specific positions.
  • Amination: The introduction of an amino group can be achieved through reduction of a nitro group or direct amination reactions.
  • Esterification: Finally, the reaction of the resulting acid with ethanol in the presence of an acid catalyst yields the desired ethyl ester.

These methods require careful control of reaction conditions to ensure high yields and purity.

Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting cancer and infectious diseases.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing other complex organic molecules.
  • Material Science: The compound may find applications in developing new materials with specific electronic or optical properties due to its aromatic nature.

Interaction studies involving Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate are crucial for understanding its behavior in biological systems. Preliminary studies could focus on:

  • Binding Studies: Investigating how this compound interacts with various biological receptors or enzymes.
  • Toxicology Assessments: Evaluating its safety profile and potential toxic effects on living organisms.

Such studies are essential for determining the feasibility of using this compound in therapeutic applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

345.09608521 g/mol

Monoisotopic Mass

345.09608521 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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